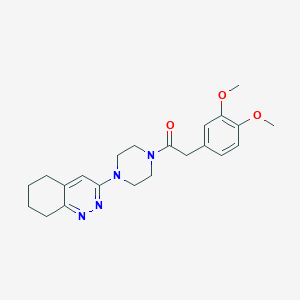
2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 344.42 g/mol
- CAS Number : Not widely reported in literature but related compounds exist.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a serotonin receptor modulator and may influence dopaminergic pathways.
Antidepressant Effects
Research indicates that derivatives of the compound exhibit significant antidepressant-like effects in animal models. The mechanism involves modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders.
Neuroprotective Properties
Studies have shown that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anticancer Potential
Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of related compounds in a forced swim test model. Results indicated a significant reduction in immobility time, suggesting enhanced mood-lifting effects through serotonin receptor interaction.
Study 2: Neuroprotection
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This was measured using MTT assays and flow cytometry to assess cell viability and apoptosis rates.
Study 3: Anticancer Activity
In a study published in Cancer Letters, the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating promising anticancer activity.
Data Summary Table
| Activity | Model/System | Outcome | Reference |
|---|---|---|---|
| Antidepressant | Forced swim test | Reduced immobility time | Journal of Medicinal Chemistry |
| Neuroprotection | Neuronal cell cultures | Increased cell viability | Neurobiology Reports |
| Anticancer | MCF-7 breast cancer cells | Dose-dependent growth inhibition | Cancer Letters |
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-28-19-8-7-16(13-20(19)29-2)14-22(27)26-11-9-25(10-12-26)21-15-17-5-3-4-6-18(17)23-24-21/h7-8,13,15H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZBHPCIELZALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














